Kelampayoside A
Overview
Description
Kelampayoside a belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
3,4,5-trimethoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a glycoside. It has a role as a metabolite.
Scientific Research Applications
Genomic Applications : Kelampayoside A is derived from kelampayan trees, and EST-SSR markers developed in these trees can be valuable for genome mapping, genetics studies, and molecular breeding of kelampayan and other tropical tree species (L. S.L., Hoo P.S., & Pang W.S., 2013).
Medical Applications : this compound, along with kelampayoside B, found in the bark of Anthocephalus chinensis, has potential medical applications. However, specific details on these applications are not provided in the paper (I. Kitagawa et al., 1996).
Chemical Composition : this compound is known as an indole alkaloid found in the bark of Nauclea orientalis (Z. Zhang et al., 2001) and is also isolated from Drypetes hainanensis stems and leaves (Qin-ling Zhang et al., 2015).
Synthesis : An expeditious route to the synthesis of kelampayosides A and B was developed using chemoelective NIS/cat. TfOH-mediated glycosylation and BF3•Et2O-catalysed condensation reactions (H. I. Duynstee et al., 1999).
Mechanism of Action
Target of Action
Kelampayoside A is a natural compound that primarily targets oxidative stress in the body . It has been shown to have potent antioxidative activity , which means it can neutralize harmful free radicals and reduce oxidative stress .
Mode of Action
This compound interacts with its targets by neutralizing free radicals, unstable molecules that can cause damage to cells in the body . By neutralizing these free radicals, this compound helps to prevent cellular damage and maintain the normal function of cells .
Biochemical Pathways
Its antioxidative activity suggests that it may be involved in pathways related tooxidative stress and free radical scavenging .
Pharmacokinetics
Its chemical structure suggests that it may be soluble in certain solvents
Result of Action
The primary result of this compound’s action is a reduction in oxidative stress . By neutralizing free radicals, it helps to prevent cellular damage and maintain the normal function of cells . This can potentially lead to improved health and prevention of diseases associated with oxidative stress .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Kelampayoside A interacts with various biomolecules in biochemical reactions. It exhibits antioxidative activity, suggesting that it may interact with enzymes and proteins involved in oxidative stress pathways
Cellular Effects
Given its antioxidative activity, it may influence cell function by mitigating oxidative stress This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert antioxidative effects, which suggests it may interact with biomolecules involved in oxidative stress pathways
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKQISENBKOCA-FHXQZXMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317142 | |
Record name | Kelampayoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kelampayoside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87562-76-3 | |
Record name | Kelampayoside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87562-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kelampayoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kelampayoside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 134 °C | |
Record name | Kelampayoside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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